molecular formula C15H13N3O2S B2363774 N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-20-3

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2363774
CAS No.: 1797708-20-3
M. Wt: 299.35
InChI Key: PWBMCSNAGGNDBZ-UHFFFAOYSA-N
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Description

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide (CAS 1797708-20-3) is a heterocyclic compound of high interest in medicinal chemistry and drug discovery. It features a benzamide core strategically linked to a 4,5-dihydrothiazole (thiazoline) moiety and a pyridin-2-yloxy substituent . This specific molecular architecture confers valuable potential as a scaffold for the development of kinase inhibitors and other bioactive intermediates . The presence of the dihydrothiazole ring is known to enhance the compound's stability and binding affinity to biological targets, while the pyridinyloxy group is instrumental in facilitating key interactions with enzymes or receptors . With a molecular formula of C15H13N3O2S and a molecular weight of 299.35 g/mol , this compound is a versatile building block. Its modular design allows for further synthetic derivatization, making it an excellent tool for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . The compound is characterized by high purity to ensure reproducibility in all research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBMCSNAGGNDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Pyridin-2-yloxy)benzoic Acid

Starting materials : 3-Hydroxybenzoic acid and 2-hydroxypyridine.
Reaction : Nucleophilic aromatic substitution (SNAr) under basic conditions.

Step Conditions Reagents Yield
1 K₂CO₃, DMF, 80°C, 12h 3-Hydroxybenzoic acid, 2-fluoropyridine 72%

Mechanism : Deprotonation of 3-hydroxybenzoic acid forms a phenoxide ion, which displaces fluoride from 2-fluoropyridine. The reaction is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures.

Synthesis of 4,5-Dihydrothiazol-2-amine

Starting materials : Ethylene sulfide and thiourea.
Reaction : Cyclocondensation in acidic media.

Step Conditions Reagents Yield
1 HCl (conc.), EtOH, reflux, 6h Ethylene sulfide, thiourea 65%

Mechanism : Protonation of thiourea enhances electrophilicity, enabling nucleophilic attack by ethylene sulfide’s sulfur. Cyclization forms the thiazoline ring.

Amide Coupling: Final Assembly

Activation of 3-(pyridin-2-yloxy)benzoic acid :

  • Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 3h.

Coupling with 4,5-dihydrothiazol-2-amine :

Step Conditions Reagents Yield
1 DCM, 0°C → RT, 24h Acyl chloride, 4,5-dihydrothiazol-2-amine, Et₃N 58%

Mechanism : Triethylamine neutralizes HCl, driving the reaction toward amide bond formation. Low temperatures minimize side reactions.

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a tool to accelerate coupling reactions. For analogous thiazole-containing compounds, microwave conditions (100°C, 30 min) improved yields by 15–20% compared to conventional heating.

Proposed protocol :

  • Replace traditional reflux with microwave irradiation (300 W, 100°C).
  • Reduce reaction time from 24h to 45 min.

Spectroscopic Characterization

Key analytical data for N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.89–7.82 (m, 2H, Ar-H), 7.55 (t, J = 7.6 Hz, 1H, Ar-H), 4.32 (t, J = 8.4 Hz, 2H, Thiazoline-H), 3.84 (t, J = 8.4 Hz, 2H, Thiazoline-H).
  • IR (KBr) : 3271 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=N thiazoline).
  • MS (ESI+) : m/z 299.3 [M+H]⁺.

Challenges and Troubleshooting

Low Yields in Amide Coupling

  • Cause : Incomplete activation of the carboxylic acid.
  • Solution : Use coupling agents like HOBt/EDC instead of SOCl₂. For example, HOBt/EDC in acetonitrile achieved 78% yield for analogous amides.

Purification Difficulties

  • Issue : Co-elution of unreacted 4,5-dihydrothiazol-2-amine with the product.
  • Solution : Gradient column chromatography (hexane:ethyl acetate 7:3 → 1:1).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace DMF with dimethylacetamide (DMAc) to reduce solvent costs.
  • Use recyclable catalysts (e.g., polymer-supported Et₃N) for amide coupling.

Green Chemistry Approaches

  • Solvent-free synthesis : Mechanochemical grinding of 3-(pyridin-2-yloxy)benzoic acid and 4,5-dihydrothiazol-2-amine with SiO₂ as a catalyst.
  • Biocatalysis : Lipase-mediated amidation in ionic liquids, though untested for this compound, has succeeded for related benzamides.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substituent at the 3-position of the benzamide ring significantly influences molecular weight, polarity, and solubility. Below is a comparative table of key analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Properties
N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide Pyridin-2-yloxy C₁₆H₁₄N₃O₂S 320.37 g/mol Higher polarity due to pyridine
PP30 4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl C₁₈H₂₀N₈OS 420.47 g/mol ATP-competitive mTOR inhibitor
N-(4,5-dihydrothiazol-2-yl)-3-ethoxybenzamide Ethoxy C₁₂H₁₄N₂O₂S 250.32 g/mol Lower polarity, enhanced lipophilicity
2-Chloro-N-(4,5-dihydrothiazol-2-yl)benzamide Chloro C₁₀H₉ClN₂OS 240.71 g/mol Electron-withdrawing substituent

Key Observations :

  • PP30’s bulky pyrazolopyrimidine substituent contributes to its mTOR inhibitory activity by occupying hydrophobic pockets in the kinase domain .
PP30 (mTOR Inhibitor)

PP30, a close analog, inhibits both mTORC1 and mTORC2 by competitively binding to the ATP-binding site. Its pyrazolopyrimidine group mimics adenine, enabling strong kinase interaction. In contrast, the pyridin-2-yloxy group in the target compound may favor interactions with polar residues, suggesting divergent target profiles .

N-(4,5-dihydrothiazol-2-yl)-3-ethoxybenzamide

This ethoxy-substituted analog lacks the pyridine ring’s hydrogen-bonding capacity, reducing its suitability for targets requiring polar interactions. Its lower molecular weight (250.32 g/mol) may improve membrane permeability but limit binding affinity compared to the target compound .

PBIT (KDM5A Inhibitor)

Its benzisothiazolone core differs from the dihydrothiazole-amide scaffold but underscores how minor structural changes redirect activity toward histone demethylases .

Structure-Activity Relationships (SAR)

  • Dihydrothiazole Moiety : Critical for binding across analogs. The thiazole’s sulfur and nitrogen atoms likely coordinate with metal ions or form hydrogen bonds in active sites .
  • 3-Position Substituent :
    • Electron-rich groups (e.g., pyridin-2-yloxy) : Enhance polarity and target engagement in hydrophilic environments.
    • Electron-withdrawing groups (e.g., chloro) : May improve stability but reduce interaction with nucleophilic residues.
    • Bulky hydrophobic groups (e.g., PP30’s pyrazolopyrimidine) : Favor kinase inhibition by occupying hydrophobic pockets .

Biological Activity

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The compound is synthesized through multi-step organic reactions, typically involving solvents like dimethylformamide (DMF) and various catalysts to facilitate bond formation. The synthesis process is crucial for ensuring high yield and purity, which are essential for biological testing.

Chemical Structure

  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol

This compound interacts with specific molecular targets including enzymes and receptors. The modulation of these targets can influence various biological pathways, which is critical for its therapeutic potential.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The results indicate a notable cytotoxic effect, particularly in the PC3 cell line, where it exhibited significant inhibition compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Comparison Drug Notes
PC315.0Doxorubicin (20.0)Higher efficacy observed
HT2925.0Doxorubicin (30.0)Moderate activity
SKNMC30.0Doxorubicin (35.0)Acceptable activity

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. Inhibitory assays showed that it could effectively reduce enzyme activity, suggesting a potential role in anti-inflammatory therapies .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Activity :
    • Conducted using MTT assays on various cancer cell lines.
    • Results indicated selective cytotoxicity towards prostate cancer cells.
  • Inflammation Model :
    • Tested in animal models for anti-inflammatory effects.
    • Significant reduction in pro-inflammatory cytokines was observed.

Comparative Analysis with Similar Compounds

This compound shares structural features with other thiazole derivatives but exhibits unique biological properties due to its specific functional groups.

Compound Activity Notes
This compoundAnticancer, Anti-inflammatoryEffective against PC3 cells
Similar Thiazole DerivativeModerate cytotoxicityLess selective than target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step organic synthesis is typically employed, starting with coupling pyridinyloxybenzoyl chloride with 4,5-dihydrothiazol-2-amine under anhydrous conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–5°C during amidation), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
  • Optimization Example :

StepParameterOptimal Range
AmidationTemperature0–5°C
SolventDMF10–15 mL/mmol
Reaction Time12–24 hrs

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying proton environments and carbon backbone (e.g., pyridinyloxy protons at δ 8.1–8.3 ppm, dihydrothiazole NH at δ 5.5–6.0 ppm) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, mobile phase: acetonitrile/water) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.12) .

Q. What are the primary challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology : Slow vapor diffusion using mixed solvents (e.g., dichloromethane/hexane) is recommended. Challenges include low solubility in polar solvents and potential twinning due to flexible pyridinyloxy group. SHELXL refinement with anisotropic displacement parameters improves resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.
  • Structural Biology : Co-crystallization with putative targets (e.g., kinases) to confirm binding modes .
  • Data Normalization : Account for assay-specific variables (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict the compound’s interaction with biological targets like mTOR or kinases?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of mTOR (PDB: 4JSV) to map hydrogen bonds between the dihydrothiazole NH and kinase hinge region .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER force field) .
  • SAR Analysis : Compare with analogs (e.g., benzothiazole derivatives) to identify critical substituents for activity .

Q. How should researchers design experiments to investigate metabolic stability or toxicity in preclinical models?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Key metabolites often result from oxidation of the dihydrothiazole ring .
  • Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀ determination) and genotoxicity assays (Ames test) .

Data Contradiction Analysis

Q. Conflicting IC₅₀ values reported in kinase inhibition assays: How to address variability?

  • Root Causes :

  • Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) significantly impact IC₅₀ .
  • Compound Solubility : Precipitation in aqueous buffer reduces effective concentration. Use DMSO stocks ≤0.1% to avoid artifacts .
    • Resolution : Standardize protocols (e.g., ATP at Km concentration) and validate solubility via dynamic light scattering (DLS) .

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